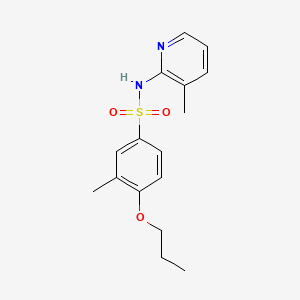
3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a propoxy group and a pyridinyl group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 3-methyl-2-pyridinylamine: This intermediate can be synthesized through the reaction of 3-methylpyridine with ammonia under high pressure and temperature.
Formation of 4-propoxybenzenesulfonyl chloride: This intermediate is prepared by reacting 4-propoxybenzenesulfonic acid with thionyl chloride.
Coupling Reaction: The final step involves the reaction of 3-methyl-2-pyridinylamine with 4-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonamide group.
Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The pyridinyl group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-N-(3-pyridinyl)benzenesulfonamide
- 3-methyl-N-(2-pyridinyl)benzenesulfonamide
- 4-methyl-N-pyridin-3-ylmethyl-benzenesulfonamide
Uniqueness
3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity
Eigenschaften
Molekularformel |
C16H20N2O3S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
3-methyl-N-(3-methylpyridin-2-yl)-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-10-21-15-8-7-14(11-13(15)3)22(19,20)18-16-12(2)6-5-9-17-16/h5-9,11H,4,10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
PRKZEMGXOZVZOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


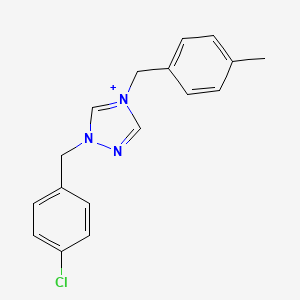
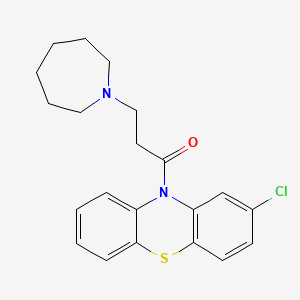
![1'-Methylspiro[adamantane-2,3'-pyrrolidine]](/img/structure/B13367362.png)
![2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine](/img/structure/B13367363.png)
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether](/img/structure/B13367369.png)
![6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367379.png)
![2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole](/img/structure/B13367383.png)
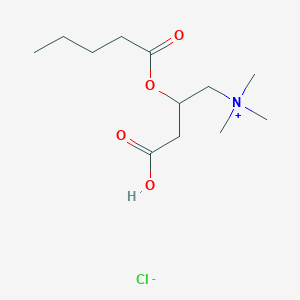

![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B13367408.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
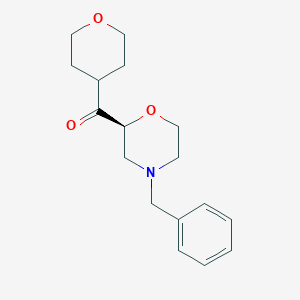
![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)
![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)
